Anticancer Potency in Lung and Breast Cancer Models
The unsubstituted coumarin–benzimidazole hybrid (6b, i.e., 3‑(1H‑benzimidazol‑2‑yl)‑2H‑chromen‑2‑one) exhibits potent and selective cytotoxicity against A549 (lung) and MCF7 (breast) cancer cells, with IC₅₀ values of 0.85 ± 0.07 µM and 1.90 ± 0.08 µM, respectively [1]. In direct comparison within the same study, other substituted hybrids showed IC₅₀ values ranging from 1.05 µM to >48 µM, and the standard anticancer drug 5‑fluorouracil exhibited >50% inhibition only at higher concentrations in certain cell lines [2]. Furthermore, the compound demonstrated low toxicity toward normal Vero cells (LD₅₀ > 100 µM), indicating a favorable selectivity index [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀, µM) |
|---|---|
| Target Compound Data | A549: 0.85 ± 0.07; MCF7: 1.90 ± 0.08 |
| Comparator Or Baseline | Other coumarin‑benzimidazole hybrids (6a–p): IC₅₀ = 1.05–48.01 µM; 5‑Fluorouracil: >50% inhibition in select cell lines |
| Quantified Difference | Target compound is 1.2‑ to 56‑fold more potent than other hybrids in the same series |
| Conditions | MTT assay, 48 h incubation, A549 (lung) and MCF7 (breast) cell lines |
Why This Matters
Procurement of the unsubstituted parent hybrid enables access to the most potent scaffold in the series, avoiding the reduced activity seen with many substituted derivatives.
- [1] Arya, C. G., et al. (2025). Coumarin-benzimidazole hybrids: Design, synthesis and identification of potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 131, 130444. View Source
- [2] Paul, K., et al. (2013). Synthesis of new conjugated coumarin-benzimidazole hybrids and their anticancer activity. Bioorganic & Medicinal Chemistry Letters, 23(12), 3667–3672. View Source
